2-Bromo-6-fluorobenzamide

Thermal stability Solid-state characterization Procurement specifications

2-Bromo-6-fluorobenzamide (CAS 107485-63-2) features a strategic 2-bromo-6-fluoro ortho-disubstitution pattern enabling orthogonal synthetic transformations. The 2-bromo group undergoes Suzuki-Miyaura coupling for aryl diversification, while the 6-fluoro directs Pd-catalyzed C–H arylation at C5 for late-stage SAR exploration—reducing steps vs. sequential protection strategies. Its balanced LogP (0.63) and dual halogen/hydrogen-bonding capacity make it ideal for CNS lead optimization, broflanilide-type agrochemical synthesis, and cocrystal engineering. Available at 98% purity in bulk. Request a quote.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 107485-63-2
Cat. No. B177151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzamide
CAS107485-63-2
Synonyms2-BROMO-6-FLUOROBENZAMIDE
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)N)F
InChIInChI=1S/C7H5BrFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
InChIKeyISOBQSJJWXAPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluorobenzamide Procurement Guide: A Distinct Ortho-Disubstituted Benzamide Building Block


2-Bromo-6-fluorobenzamide (CAS: 107485-63-2, molecular formula C₇H₅BrFNO, molecular weight 218.02 g/mol) is a halogenated benzamide derivative featuring bromine and fluorine substituents at the 2- and 6-positions, respectively . This specific ortho-disubstitution pattern around the carboxamide group confers distinct electronic and steric properties that differentiate it from mono-halogenated or differently substituted benzamide analogs. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, with the presence of both Br and F enabling orthogonal synthetic transformations via cross-coupling, nucleophilic aromatic substitution, or directed C–H functionalization strategies [1].

2-Bromo-6-fluorobenzamide Selection Rationale: Why Positional Isomers Are Not Interchangeable


Halogenated benzamides with different substitution patterns (e.g., 3-bromo-4-fluoro, 4-bromo-2-fluoro, or mono-halogenated analogs) exhibit markedly different physicochemical properties and reactivity profiles due to the combined electronic effects of bromine (electron-withdrawing via inductive effect, electron-donating via resonance) and fluorine (strong electron-withdrawing via inductive effect) at specific ring positions . The 2,6-disubstitution pattern in 2-bromo-6-fluorobenzamide places both halogens in ortho positions relative to the carboxamide, creating unique steric congestion and electronic polarization that influences solubility, crystal packing, metal-catalyzed cross-coupling regioselectivity, and downstream derivatization outcomes. For example, structural systematics studies on halogenated benzamides have demonstrated that the specific position of bromo and fluoro substituents critically drives or inhibits the formation of mixed amide/imide foldamer structures, with ortho-positioned halogens showing distinct hydrogen-bonding and halogen-bonding motifs compared to meta- or para-substituted analogs [1]. Substituting a different positional isomer without validation would alter reaction yields, regioselectivity, and the structural integrity of the final target molecule.

2-Bromo-6-fluorobenzamide Evidence Guide: Quantified Differentiation from Unsubstituted and Positional Isomer Analogs


Solid-State Thermal Stability: Elevated Melting Point Versus Unsubstituted Benzamide

2-Bromo-6-fluorobenzamide exhibits a melting point of 154-156°C, representing an increase of approximately 26-28°C relative to unsubstituted benzamide (mp 128-130°C) [1]. This elevation is attributable to enhanced intermolecular interactions from halogen bonding (C–Br···O=C and C–F···H–N) and hydrogen bonding involving the amide moiety, as documented in structural systematics studies of halogenated benzamides [2].

Thermal stability Solid-state characterization Procurement specifications

Lipophilicity Modulation: Reduced LogP Versus 2-Bromo-6-chlorobenzamide Analog

The experimental LogP (octanol-water partition coefficient) for 2-bromo-6-fluorobenzamide is 0.63 , while the predicted ACD/LogP value is 0.62 . In comparison, the 2-bromo-6-chlorobenzamide analog (where Cl replaces F) would exhibit higher lipophilicity due to chlorine's larger atomic size and polarizability relative to fluorine, consistent with class-level SAR trends showing that fluoro-substitution generally lowers LogP by 0.3-0.5 units compared to chloro-substitution in aromatic amides [1].

Lipophilicity ADME Drug design Physicochemical profiling

Crystal Engineering: Distinct Intermolecular Halogen Bonding Versus Mono-Halogenated Benzamides

Structural systematics research on halogenated benzamides has established that compounds with bromine in the ortho position (as in 2-bromo-6-fluorobenzamide) form distinct intermolecular halogen bonding (C–Br···O=C) and hydrogen bonding networks compared to meta- or para-substituted analogs [1]. The simultaneous presence of ortho-bromine and ortho-fluorine creates a unique local electrostatic environment that influences crystal packing, with the ortho-bromine capable of participating in both type I and type II halogen bonding interactions depending on the complementary acceptor group orientation [1].

Crystal engineering Solid-state chemistry Halogen bonding X-ray crystallography

Synthetic Versatility: Orthogonal Reactivity from Bromine and Fluorine Substituents

Studies on the reactivity of fluorobenzamides in palladium-catalyzed direct arylations have demonstrated that under PdCl₂/PivOK/DMA conditions, fluoro substituents act as superior directing groups compared to the amide functionality, enabling highly regioselective C–H arylation at positions ortho to fluorine [1]. In 2-bromo-6-fluorobenzamide, the 6-fluoro substituent can direct Pd-catalyzed C–H functionalization at C5, while the 2-bromo substituent remains available for orthogonal Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. This dual orthogonal reactivity is not available in mono-halogenated benzamides or analogs where the halogens are positioned such that they cannot function as independent directing groups.

Cross-coupling C-H functionalization Synthetic methodology Building block

2-Bromo-6-fluorobenzamide Application Scenarios: Evidence-Backed Procurement Use Cases


Medicinal Chemistry Scaffold Diversification via Sequential Orthogonal Functionalization

Utilize 2-bromo-6-fluorobenzamide as a bifunctional building block in lead optimization campaigns. The 2-bromo substituent undergoes Suzuki-Miyaura coupling to install aryl or heteroaryl diversity elements, while the 6-fluoro group can direct subsequent Pd-catalyzed C–H arylation at the C5 position for late-stage diversification, as demonstrated in systematic studies of fluorobenzamide directing group capacity [1]. This orthogonal reactivity reduces the number of synthetic steps required to explore SAR around the benzamide core compared to sequential protection/deprotection strategies.

Agrochemical Intermediate for Diamide Insecticide Synthesis

2-Bromo-6-fluorobenzamide serves as a key intermediate in the synthesis of benzamide-based insecticides, including analogs of broflanilide and related diamide compounds targeting insect GABA receptors [1]. The ortho-bromo and ortho-fluoro substitution pattern mirrors the core structure found in several agrochemical development candidates, providing a validated starting point for structure-activity relationship studies and scale-up synthesis. Recent benzamide compound patents in agriculture specify 2-bromo-6-fluoro substitution as a preferred embodiment for insecticidal activity against lepidopteran pests .

Crystal Engineering and Solid-Form Development Studies

Employ 2-bromo-6-fluorobenzamide as a model compound for investigating halogen bonding and hydrogen bonding interplay in benzamide crystal engineering. The ortho-bromo substituent serves as a reliable halogen bond donor, while the ortho-fluoro group modulates the electronic environment and provides additional hydrogen bond acceptor capacity, as characterized in structural systematics studies of halogenated benzamide isomer grids [1]. This combination enables systematic exploration of crystal packing motifs relevant to pharmaceutical cocrystal design and polymorph screening.

Radiotracer Precursor Development for Neuroreceptor Imaging

Halogenated benzamide derivatives have established utility as precursors for D2-like dopamine receptor radiotracers, with structure-affinity studies showing that the specific halogen substitution pattern modulates both receptor binding and lipophilicity [1]. The bromine at the 2-position provides a handle for radioisotope incorporation (e.g., ⁷⁶Br or ¹⁸F via halogen exchange), while the 6-fluoro substituent contributes to metabolic stability. The balanced LogP of 0.63 for 2-bromo-6-fluorobenzamide falls within the optimal range for blood-brain barrier penetration required for CNS imaging applications.

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